molecular formula C15H14N2O3S B5705698 2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide

2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide

Cat. No. B5705698
M. Wt: 302.4 g/mol
InChI Key: ODVUXUYQAPHKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide, commonly known as BDA-410, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BDA-410 belongs to the class of benzodioxole derivatives and has been shown to possess anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of BDA-410 is not fully understood. However, it has been suggested that BDA-410 may act by inhibiting the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer. BDA-410 has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
BDA-410 has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in LPS-stimulated macrophages. BDA-410 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, BDA-410 has been shown to reduce the levels of glucose and triglycerides in diabetic mice.

Advantages and Limitations for Lab Experiments

BDA-410 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, BDA-410 has been shown to have low toxicity in animal studies. However, there are also some limitations to using BDA-410 in lab experiments. For example, BDA-410 has poor solubility in water, which can make it difficult to administer to animals. Additionally, the mechanism of action of BDA-410 is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on BDA-410. One area of research could be to further elucidate the mechanism of action of BDA-410. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research could be to investigate the potential therapeutic applications of BDA-410 in various diseases, such as cancer, inflammation, and diabetes. Finally, future research could focus on developing more efficient methods for synthesizing BDA-410 and improving its solubility in water.

Synthesis Methods

The synthesis of BDA-410 involves the reaction of 2-aminophenylthiol with 1,3-benzodioxole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. After purification, the final product is obtained as a white solid with a yield of 60-70%.

Scientific Research Applications

BDA-410 has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. BDA-410 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c16-11-3-1-2-4-14(11)21-8-15(18)17-10-5-6-12-13(7-10)20-9-19-12/h1-7H,8-9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVUXUYQAPHKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2-aminophenyl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

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